molecular formula C13H14F2N4S B6438442 1-[(3,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549011-32-5

1-[(3,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B6438442
CAS RN: 2549011-32-5
M. Wt: 296.34 g/mol
InChI Key: DUCBRONADLZSQB-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative with a thiadiazole ring and a difluorophenyl group . Piperazine derivatives are known for their wide range of biological activities, and the presence of the thiadiazole ring could potentially enhance these activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperazine ring provides a basic nitrogen, the thiadiazole ring introduces a degree of aromaticity, and the difluorophenyl group could contribute to the compound’s lipophilicity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperazine derivatives are often involved in reactions with acids, bases, and various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring could contribute to its basicity, the difluorophenyl group could affect its lipophilicity, and the thiadiazole ring could influence its stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives exhibit biological activity by interacting with various enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

3-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4S/c14-11-5-10(6-12(15)7-11)9-18-1-3-19(4-2-18)13-8-16-20-17-13/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCBRONADLZSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC(=C2)F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

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